molecular formula C13H9BrO2 B13555606 2-(3-Bromophenoxy)benzaldehyde

2-(3-Bromophenoxy)benzaldehyde

Cat. No.: B13555606
M. Wt: 277.11 g/mol
InChI Key: HLDIVUHKLJGXAF-UHFFFAOYSA-N
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Description

Overview of Phenoxybenzaldehyde Derivatives in Synthetic Chemistry

Phenoxybenzaldehyde derivatives are a class of aromatic compounds characterized by a benzaldehyde (B42025) ring connected to a phenoxy group through an ether linkage. This structural motif is of considerable interest in synthetic chemistry due to the dual reactivity it imparts to the molecule. The aldehyde group is a versatile functional handle that can participate in a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. iitk.ac.in The phenoxy group, on the other hand, influences the electronic properties of the benzaldehyde ring and can be a key structural element in the design of more complex molecular architectures. These derivatives serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. cymitquimica.com

Significance of Bromine Functionality in Aryl Systems for Chemical Synthesis

The presence of a bromine atom on an aryl system, as seen in 2-(3-Bromophenoxy)benzaldehyde, is of profound significance in chemical synthesis. Aryl bromides are valuable precursors for a multitude of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The bromine atom can be readily converted into other functional groups, such as organolithium or Grignard reagents, further expanding its synthetic utility. semanticscholar.org Moreover, the electronic and steric effects of the bromine atom can influence the reactivity and regioselectivity of reactions occurring at other positions on the aromatic rings.

Historical Development of Synthetic Methodologies for Related Scaffolds

The synthesis of diaryl ethers, the core scaffold of phenoxybenzaldehydes, has been a subject of extensive research. Historically, the Ullmann condensation has been the classical method for forming the C-O bond between an aryl halide and a phenol, typically requiring harsh reaction conditions with high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org Over the years, significant advancements have led to milder and more efficient protocols. The development of palladium-catalyzed Buchwald-Hartwig amination and etherification reactions has revolutionized the synthesis of diaryl ethers, offering a broader substrate scope and more tolerant reaction conditions. organic-chemistry.org More recently, copper-catalyzed Ullmann-type reactions have seen a resurgence with the use of various ligands that facilitate the coupling under milder conditions. sorbonne-universite.fr These methodologies have been instrumental in the synthesis of a wide variety of substituted diaryl ethers, including those with aldehyde functionalities.

Current Research Focus and Potential Academic Contributions of this compound

Current research interest in this compound and related compounds stems from their potential as key intermediates in the synthesis of complex and biologically active molecules. The strategic placement of the bromo and aldehyde functionalities allows for sequential and site-selective modifications, making it an attractive building block for combinatorial chemistry and drug discovery programs. Academic contributions are likely to focus on the development of novel synthetic routes to this compound, the exploration of its reactivity in various chemical transformations, and its incorporation into the synthesis of new materials and pharmaceutical agents. Its utility as a precursor for heterocyclic compounds, such as benzodiazepines, is an area of active investigation. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9BrO2

Molecular Weight

277.11 g/mol

IUPAC Name

2-(3-bromophenoxy)benzaldehyde

InChI

InChI=1S/C13H9BrO2/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-9H

InChI Key

HLDIVUHKLJGXAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC(=CC=C2)Br

Origin of Product

United States

Physicochemical Properties of 2 3 Bromophenoxy Benzaldehyde

The physicochemical properties of 2-(3-Bromophenoxy)benzaldehyde are crucial for its handling, reactivity, and application in various chemical processes. While experimental data for this specific compound is not widely available, properties can be estimated based on its structure and data from closely related compounds.

PropertyValueSource
Molecular Formula C₁₃H₉BrO₂Calculated
Molecular Weight 277.11 g/mol Calculated
Appearance Likely a solid at room temperatureInferred
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.Inferred

Spectral Data (Predicted):

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), as well as a complex pattern of aromatic protons in the region of 6.8-7.8 ppm.

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the aldehyde at approximately 190 ppm, along with signals for the aromatic carbons, with the carbon bearing the bromine atom showing a characteristic shift.

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be expected around 1700 cm⁻¹. C-O-C stretching vibrations for the ether linkage would appear in the 1250-1000 cm⁻¹ region.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the bromine atom.

Chemical Reactivity and Transformation Pathways of 2 3 Bromophenoxy Benzaldehyde

Reactions Involving the Aldehyde Functionality of 2-(3-Bromophenoxy)benzaldehyde

The aldehyde group is a cornerstone of organic synthesis, characterized by an electrophilic carbonyl carbon that is susceptible to attack by a wide range of nucleophiles. The reactivity of the aldehyde in this compound is influenced by the electronic effects of the substituted phenyl ring.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate which is subsequently protonated to yield the final product. A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide, can add to the carbonyl group. For instance, the reaction with a Grignard reagent like methylmagnesium bromide would be expected to produce a secondary alcohol. While specific studies on this compound are not prevalent, the general reactivity is well-established for substituted benzaldehydes. nih.gov The presence of the electron-withdrawing bromine atom can slightly enhance the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack.

Table 1: Representative Nucleophilic Addition Reactions

Nucleophile Reagent Example Expected Product
Organometallic (Grignard) Phenylmagnesium bromide (PhMgBr) (2-(3-Bromophenoxy)phenyl)(phenyl)methanol
Cyanide Sodium Cyanide (NaCN) followed by acid 2-Hydroxy-2-(2-(3-bromophenoxy)phenyl)acetonitrile

Condensation reactions are vital for forming carbon-carbon bonds, often resulting in the formation of larger, more complex molecules with the elimination of a small molecule like water. libretexts.org

Wittig Reaction : This reaction provides a reliable method for synthesizing alkenes from aldehydes. This compound can react with a phosphonium (B103445) ylide (Wittig reagent) to form a substituted styrene (B11656) derivative. The geometry of the resulting alkene (E or Z) depends on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the E-alkene. scirp.org

Knoevenagel Condensation : This is a modification of the aldol (B89426) condensation where the aldehyde reacts with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base. sigmaaldrich.comresearchgate.net For example, reacting this compound with malononitrile (B47326) using a catalyst like piperidine (B6355638) or an ionic liquid would yield 2-((2-(3-bromophenoxy)phenyl)methylene)malononitrile. asianpubs.org This reaction is a classic method for C-C bond formation. sigmaaldrich.com

Aldol Condensation : In an aldol condensation, an enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which may then be dehydrated to give a conjugated enone. libretexts.org this compound can act as the electrophilic partner in a crossed aldol condensation with a ketone like acetone, which would first form the β-hydroxy ketone intermediate, followed by dehydration to yield 4-(2-(3-bromophenoxy)phenyl)but-3-en-2-one.

Table 2: Overview of Condensation Reactions

Reaction Name Reagent Example Typical Product Class
Wittig Reaction (Triphenylphosphoranylidene)acetate α,β-Unsaturated ester
Knoevenagel Condensation Diethyl malonate, piperidine Diethyl 2-((2-(3-bromophenoxy)phenyl)methylene)malonate

The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the aryl bromide or the ether linkage, provided the appropriate reagents are chosen. libretexts.org

Oxidation : Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide can convert the aldehyde to the corresponding carboxylic acid, 2-(3-bromophenoxy)benzoic acid. evitachem.com Milder and more selective reagents, such as hydrogen peroxide in the presence of a suitable catalyst, can also achieve this transformation efficiently, often under greener reaction conditions. mdpi.com

Reduction : The aldehyde can be selectively reduced to a primary alcohol, (2-(3-bromophenoxy)phenyl)methanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). Catalytic hydrogenation can also be employed for this purpose. libretexts.org

Table 3: Selective Oxidation and Reduction of the Aldehyde

Transformation Reagent Product
Oxidation Hydrogen Peroxide (H₂O₂) 2-(3-Bromophenoxy)benzoic acid

Cross-Coupling Reactions at the Aryl Bromide Position of this compound

The carbon-bromine bond on the phenoxy ring is an ideal handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification while leaving the aldehyde group intact.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. tcichemicals.com It is widely used for the synthesis of biaryl compounds. gre.ac.uk this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄). mdpi.comnih.gov This reaction would replace the bromine atom with the organic group from the boron reagent, yielding complex diaryl ether structures. For example, coupling with phenylboronic acid would produce 2-(biphenyl-3-yloxy)benzaldehyde.

Table 4: Example Suzuki-Miyaura Coupling Reactions

Boronic Acid/Ester Catalyst/Base Expected Product Reference Context
Phenylboronic acid Pd(PPh₃)₄ / K₃PO₄ 2-(Biphenyl-3-yloxy)benzaldehyde nih.gov
4-Methoxyphenylboronic acid PdCl₂(dppf) / NaOH 2-((4'-Methoxy-[1,1'-biphenyl]-3-yl)oxy)benzaldehyde mdpi.com

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.govbeilstein-journals.org Reacting this compound with an alkene such as styrene or an acrylate (B77674) ester, in the presence of a palladium catalyst and a base, would yield a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. This reaction typically proceeds with high stereoselectivity for the trans isomer. beilstein-journals.org

Sonogashira Coupling : This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, to produce substituted alkynes. researchgate.netresearchgate.net The reaction of this compound with a terminal alkyne like phenylacetylene (B144264) would result in the formation of 2-((3-(phenylethynyl)phenyl)oxy)benzaldehyde. This method is exceptionally reliable for creating C(sp²)-C(sp) bonds. organic-chemistry.orgrsc.org

Table 5: Example Heck and Sonogashira Coupling Reactions

Reaction Name Coupling Partner Catalyst System Expected Product Reference Context
Heck Reaction Styrene Pd(OAc)₂ / PPh₃ / Et₃N (E)-2-((3-Styrylphenyl)oxy)benzaldehyde nih.govbeilstein-journals.org
Sonogashira Coupling Phenylacetylene PdCl₂(PPh₃)₂ / CuI / Et₃N 2-((3-(Phenylethynyl)phenyl)oxy)benzaldehyde researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that serves as a powerful method for forming carbon-nitrogen (C-N) bonds. organic-chemistry.org In the context of this compound, the aryl bromide moiety is the primary site for this transformation. The reaction involves coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. organic-chemistry.org

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. For substrates similar to this compound, bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. The reaction typically proceeds via a cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.

The yields of such reactions can be excellent, often exceeding 70%, depending on the specific amine and reaction conditions used. cyberleninka.ru For instance, coupling with cyclic diamines like piperazine (B1678402) has been shown to proceed in high yields. cyberleninka.ru

Table 1: Representative Conditions for Buchwald-Hartwig Amination

ComponentExampleFunctionReference
Catalyst Precursor Pd(OAc)₂, [Pd(allyl)Cl]₂Source of catalytic Pd(0) nih.gov
Ligand XPhos, t-BuXPhos, DavePhosStabilizes Pd center, facilitates oxidative addition and reductive elimination cyberleninka.ru, nih.gov
Base Cs₂CO₃, NaOt-Bu, K₃PO₄Promotes deprotonation of the amine , rsc.org, nih.gov
Solvent Toluene, DioxaneNon-polar aprotic solvents are common , nih.gov
Amine Partner Primary amines, secondary amines (e.g., piperazine, diphenylamine)Nucleophile for C-N bond formation organic-chemistry.org, cyberleninka.ru

Negishi and Stille Coupling Reactions

The bromine atom of this compound is an excellent handle for palladium-catalyzed carbon-carbon bond-forming reactions such as the Negishi and Stille couplings. These reactions are fundamental in the synthesis of biaryls and other complex organic structures. organic-chemistry.org, organic-chemistry.org

Negishi Coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. numberanalytics.com, researchgate.net For this compound, the C-Br bond would undergo oxidative addition to the palladium(0) catalyst. Subsequent transmetalation with an organozinc reagent (R-ZnX) and reductive elimination would yield the coupled product, 2-(3-R-phenoxy)benzaldehyde. numberanalytics.com This reaction is noted for its high functional group tolerance. researchgate.net

Stille Coupling utilizes an organotin reagent (organostannane) as the coupling partner. organic-chemistry.org, wikipedia.org The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. rsc.org The reaction is versatile, though the toxicity of organotin compounds is a significant drawback. organic-chemistry.org, wikipedia.org The chemoselectivity of the Stille reaction can be finely tuned. For substrates containing both a bromide and a triflate, the reaction can be directed to selectively react at either site by careful choice of ligands and additives like lithium chloride. nih.gov In the case of this compound, the reaction would selectively occur at the C-Br bond. nih.gov

Table 2: Comparison of Negishi and Stille Coupling for this compound

FeatureNegishi CouplingStille Coupling
Organometallic Reagent Organozinc (R-ZnX)Organostannane (R-SnR'₃)
Catalyst Palladium or Nickel complexesPalladium complexes (e.g., Pd(PPh₃)₄)
Key Steps Oxidative addition, Transmetalation, Reductive elimination numberanalytics.comOxidative addition, Transmetalation, Reductive elimination rsc.org
Advantages High reactivity and functional group tolerance researchgate.netOrganostannanes are stable to air and moisture wikipedia.org
Disadvantages Organozinc reagents can be moisture-sensitiveToxicity and difficulty in removing tin byproducts organic-chemistry.org

Electrophilic Aromatic Substitution on the Brominated Phenyl Ring

Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the aromatic rings of this compound. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. msu.edu

On the brominated phenyl ring, there are two substituents to consider: the bromine atom and the phenoxy ether linkage. Both are considered ortho-, para-directing groups. The oxygen of the ether is a strongly activating, ortho-, para-director, while the bromine is a deactivating, ortho-, para-director. The powerful activating effect of the ether oxygen will dominate, directing incoming electrophiles primarily to the positions ortho and para to it.

Position 4: Ortho to the ether, meta to the bromine.

Position 6: Ortho to the ether, ortho to the bromine.

Position 2: Para to the ether, meta to the bromine.

Steric hindrance from the adjacent ether linkage might slightly disfavor substitution at position 6. Therefore, substitution is most likely to occur at positions 2 and 4 of the brominated ring. The specific reaction conditions will determine the precise distribution of isomers. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts alkylation or acylation. libretexts.org

Intramolecular Cyclization Reactions Utilizing this compound

The structure of this compound is amenable to intramolecular cyclization reactions, which can generate complex polycyclic systems in a single step. A plausible pathway involves converting the aldehyde into a more reactive intermediate that can then cyclize onto one of the aromatic rings.

One such strategy is a cascade Prins/Friedel-Crafts cyclization. nih.gov, beilstein-archives.org This could be initiated by first transforming the aldehyde group. For example, a Wittig reaction could introduce a vinyl group, which upon subsequent modification could lead to a substrate suitable for cyclization. A more direct approach could involve the acid-catalyzed reaction of the aldehyde with an alkene to form a carbocation intermediate.

A hypothetical cyclization pathway could involve the Lewis acid-catalyzed reaction of the aldehyde with an alkene (e.g., isobutylene). This would generate a tertiary carbocation that could then be attacked by the electron-rich bromophenoxy ring in an intramolecular Friedel-Crafts alkylation. The regioselectivity of the cyclization would be governed by the directing effects of the ether and bromine substituents on the brominated ring. Such reactions can lead to the formation of medicinally relevant polycyclic scaffolds. nih.gov, beilstein-archives.org

Rearrangement Reactions and Fragmentations of this compound and its Derivatives

While this compound itself may not be prone to common rearrangements, its derivatives can undergo a variety of synthetically useful transformations. These reactions often involve the initial conversion of the aldehyde group into another functionality.

For example, if the aldehyde is converted to an oxirane (e.g., via the Darzens reaction), the resulting epoxide could undergo acid-catalyzed rearrangements. The Meinwald rearrangement, for instance, transforms an oxirane into a ketone or aldehyde. rsc.org The specific product would depend on which group (hydride, aryl, or alkyl) migrates during the C-O bond cleavage. rsc.org

Another possibility is the numberanalytics.comnih.gov-Wittig rearrangement. organic-chemistry.org This would require the synthesis of an allylic ether derivative from this compound. Deprotonation of the carbon adjacent to the ether oxygen would initiate a numberanalytics.comnih.gov-sigmatropic rearrangement to form a homoallylic alcohol. organic-chemistry.org This reaction is known for its high regio- and stereoselectivity.

Derivatives of the aldehyde could also undergo fragmentations under specific conditions, although this is less commonly exploited as a synthetic strategy compared to cyclization and functionalization reactions.

Metal-Catalyzed Functionalizations and C-H Activations Involving this compound

Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds, which offers a more atom- and step-economical approach to building molecular complexity. nsf.gov In this compound, both the aldehyde and the ether oxygen can potentially act as directing groups to guide a metal catalyst to a specific C-H bond, typically at the ortho position. dmaiti.com

For example, a palladium or rhodium catalyst could coordinate to the aldehyde's oxygen atom. This would position the metal catalyst in proximity to the C-H bond at the 3-position of the benzaldehyde (B42025) ring, facilitating its cleavage and subsequent functionalization (e.g., arylation, alkenylation, or acylation). beilstein-journals.org This strategy avoids the need for pre-functionalized starting materials. nsf.gov

Similarly, the ether oxygen could direct C-H activation at the ortho positions of either phenyl ring. This transient coordination enables site-selective functionalization that might be difficult to achieve through classical electrophilic substitution. dmaiti.com The merging of C-H activation with other catalytic cycles, such as photoredox catalysis, has further expanded the scope of these transformations, allowing for reactions to occur under very mild conditions. beilstein-journals.org

Table 3: Potential C-H Activation Sites in this compound

Directing GroupPotential C-H Activation SiteMetal Catalyst (Example)Type of Functionalization
Aldehyde (-CHO)C3-H of the benzaldehyde ringPd(OAc)₂, [RhCp*Cl₂]₂Arylation, Alkenylation
Ether (-O-)C3-H of the benzaldehyde ringPd(OAc)₂, Ru(II) complexesAlkylation, Arylation
Ether (-O-)C2-H and C4-H of the bromophenyl ringPd(II), Co(II)Arylation, Alkylation

Advanced Spectroscopic and Structural Characterization of 2 3 Bromophenoxy Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 2-(3-Bromophenoxy)benzaldehyde, a complete analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques to unambiguously assign all proton and carbon signals and to understand the spatial relationships between different parts of the molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a complex set of signals in the aromatic region (typically δ 6.8-8.0 ppm) and a characteristic singlet for the aldehydic proton at a downfield chemical shift (around δ 10.0-10.5 ppm).

The aromatic region would contain signals for the eight protons of the two benzene (B151609) rings. The protons on the benzaldehyde (B42025) ring (let's denote them as H-3, H-4, H-5, and H-6) and the protons on the bromophenoxy ring (H-2', H-4', H-5', and H-6') will show distinct chemical shifts and coupling patterns based on their electronic environment and proximity to the aldehyde and ether functionalities.

For a related compound, 5-bromo-2-[2-(3-bromophenoxy)ethoxy]benzaldehyde, the protons of the 3-bromophenoxy group were observed as a multiplet in the range of δ 7.17-7.09 ppm. google.com For this compound, similar multiplets are expected. The protons on the benzaldehyde ring will be influenced by the electron-withdrawing aldehyde group and the electron-donating phenoxy group, leading to a wider dispersion of their signals.

A predicted ¹H NMR data table is presented below based on the analysis of similar structures.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
CHO~10.3s-
H-6~7.9dd~7.8, 1.8
H-4~7.6ddd~8.4, 7.2, 1.8
H-5~7.4t~7.8
H-3~7.2d~8.4
H-2'~7.3t~2.1
H-6'~7.2ddd~8.1, 2.1, 1.0
H-4'~7.1ddd~8.1, 2.1, 1.0
H-5'~7.0t~8.1

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound will show 13 distinct signals corresponding to the 13 carbon atoms in the molecule, unless there is accidental overlap. The aldehydic carbon is expected to appear at a significantly downfield chemical shift, typically in the range of δ 189-195 ppm. docbrown.info The carbon atoms of the aromatic rings will resonate in the region of approximately δ 115-160 ppm.

The carbon attached to the bromine atom (C-3') is expected to have a chemical shift influenced by the heavy atom effect, while the carbons of the ether linkage (C-2 and C-1') will be shifted downfield due to the electronegativity of the oxygen atom. The chemical shifts of the carbons in the benzaldehyde ring will be affected by the substituent effects of both the aldehyde and the phenoxy groups.

Based on data for related benzaldehyde and brominated aromatic compounds, a predicted ¹³C NMR data table is provided below. semanticscholar.orgrsc.orgchemicalbook.com

CarbonPredicted Chemical Shift (ppm)
C=O~191.0
C-2~158.0
C-1'~156.0
C-6~134.0
C-4~130.0
C-3'~123.0 (C-Br)
C-5'~125.0
C-5~124.0
C-3~120.0
C-1~128.0
C-6'~122.0
C-4'~118.0
C-2'~116.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the two aromatic rings. For example, cross-peaks would be observed between H-3 and H-4, H-4 and H-5, and H-5 and H-6 on the benzaldehyde ring. Similarly, correlations between H-4', H-5', and H-6' on the bromophenoxy ring would be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. This would be valuable for determining the preferred conformation of the molecule, particularly the rotational orientation around the C-O-C ether bond.

Solid-State NMR Applications for Polymorphs and Conformational Analysis

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can provide insights into its structure in the solid phase. This is particularly relevant for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR could be used to characterize different polymorphs of this compound, if they exist. Furthermore, by analyzing the chemical shift anisotropy and dipolar couplings in the solid state, it is possible to gain detailed information about the molecular conformation and packing in the crystal lattice.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule. For this compound (C₁₃H₉BrO₂), the exact mass of the molecular ion [M]⁺˙ can be calculated. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units.

For the related compound 5-bromo-2-[2-(3-bromophenoxy)ethoxy]benzaldehyde, the mass spectrum showed a molecular ion peak [M+2] corresponding to the bromine isotope pattern. google.com A similar pattern is expected for this compound.

Predicted HRMS Data:

Calculated for C₁₃H₉⁷⁹BrO₂ [M]⁺˙: 275.9835

Calculated for C₁₃H₉⁸¹BrO₂ [M+2]⁺˙: 277.9815

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for benzaldehydes include the loss of the aldehydic proton (M-1) or the formyl group (M-29). chemicalbook.com For this compound, cleavage of the ether bond could also occur, leading to fragments corresponding to the bromophenoxy and benzaldehyde moieties. The presence of the bromine atom would be evident in the isotopic patterns of the bromine-containing fragments.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

The molecular ion of this compound, [C₁₃H₉BrO₂]⁺, would have a characteristic isotopic pattern due to the presence of the bromine atom, with two major peaks of nearly equal intensity at m/z 276 and 278, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. whitman.edumsu.edu Upon collision-induced dissociation (CID) in an MS/MS experiment, this molecular ion is expected to undergo several key fragmentation reactions.

One of the primary fragmentation pathways for aromatic ethers involves the cleavage of the ether bond. du.ac.in This could occur in two ways for this compound:

Cleavage of the C-O bond between the benzaldehyde ring and the ether oxygen, leading to the formation of a bromophenoxy radical and a [C₇H₅O]⁺ ion (benzoyl cation) at m/z 105.

Cleavage of the C-O bond between the bromophenyl ring and the ether oxygen, resulting in a [C₆H₄BrO]⁺ ion (bromophenoxy cation) and a formylphenyl radical.

Another typical fragmentation for aldehydes is the loss of the formyl group (-CHO) or a hydrogen radical from the aldehyde. libretexts.org The loss of a hydrogen atom from the molecular ion would result in a fragment at m/z 275/277 (M-1). The loss of the entire formyl group would yield an ion at m/z 247/249.

Further fragmentation could involve the loss of carbon monoxide (CO) from the benzoyl cation (m/z 105) to produce the phenyl cation [C₆H₅]⁺ at m/z 77. whitman.edu The brominated ring can also undergo fragmentation, such as the loss of the bromine atom to give a [C₁₃H₉O₂]⁺ fragment or the loss of CO and Br.

A proposed fragmentation pathway is detailed in the table below.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Ion Formula of Fragment m/z of Fragment Neutral Loss
276/278 [M-H]⁺ [C₁₃H₈BrO₂]⁺ 275/277 H
276/278 [M-CHO]⁺ [C₁₂H₈BrO]⁺ 247/249 CHO
276/278 [C₆H₄BrO]⁺ Bromophenoxy cation 171/173 C₇H₅O
276/278 [C₇H₅O]⁺ Benzoyl cation 105 C₆H₄BrO

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. These two methods are complementary and are essential for a comprehensive structural characterization. ias.ac.in

Characteristic Vibrational Modes of the Aldehyde and Aryl Bromide Functions

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its principal functional groups: the aldehyde, the diaryl ether linkage, and the aryl bromide.

Aldehyde Group (CHO): The aldehyde group gives rise to some of the most recognizable bands in a vibrational spectrum. scispace.com The C=O stretching vibration is expected to produce a very strong and sharp band in the IR spectrum, typically in the range of 1710-1685 cm⁻¹. niscpr.res.in Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic aldehydes. The aldehydic C-H stretching vibration usually appears as a pair of weak to medium bands in the IR spectrum, one around 2850-2820 cm⁻¹ and another around 2750-2720 cm⁻¹. niscpr.res.in The C-H in-plane bending mode is expected in the 1420-1380 cm⁻¹ region.

Aryl Bromide (C-Br): The C-Br stretching vibration is typically found in the low-frequency region of the IR spectrum, generally between 600 and 500 cm⁻¹. This absorption is often strong. The position can be influenced by the substitution pattern on the aromatic ring.

Diaryl Ether (C-O-C): The most characteristic vibration of the diaryl ether linkage is the asymmetric C-O-C stretching, which gives rise to a strong, sharp band in the IR spectrum, typically in the 1270-1230 cm⁻¹ region. The symmetric stretch is often weaker and appears at a lower frequency.

Aromatic Rings: The spectra will also contain multiple bands associated with the two benzene rings. C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. scispace.com C=C in-ring stretching vibrations typically appear as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region. Out-of-plane (oop) C-H bending vibrations are found in the 900-675 cm⁻¹ range, and their positions are diagnostic of the substitution pattern on the benzene rings.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C=O Stretch Aldehyde 1710 - 1685 Strong Medium
C-H Stretch Aldehyde 2850 - 2820, 2750 - 2720 Weak-Medium Medium
C-H In-plane Bend Aldehyde 1420 - 1380 Medium Weak
Asymmetric C-O-C Stretch Diaryl Ether 1270 - 1230 Strong Weak
Symmetric C-O-C Stretch Diaryl Ether 1080 - 1020 Medium Strong
Aromatic C-H Stretch Benzene Rings 3100 - 3000 Medium-Weak Strong
Aromatic C=C Stretch Benzene Rings 1600 - 1450 Medium-Strong Strong

Conformational Analysis via Vibrational Fingerprints

The molecule this compound possesses conformational flexibility, primarily due to rotation around the two C-O bonds of the ether linkage. This rotation gives rise to different spatial arrangements (conformers) of the two aromatic rings relative to each other. These conformers, while potentially having similar energies, would possess unique vibrational fingerprints, particularly in the 1400-600 cm⁻¹ region of the IR and Raman spectra. nih.govresearchgate.net

Computational studies, often using Density Functional Theory (DFT), can predict the structures and relative energies of the most stable conformers. nih.gov Each predicted conformer would have a calculated vibrational spectrum. By comparing the experimental IR and Raman spectra with these calculated spectra, it is possible to identify the conformer or mixture of conformers present in the sample under the conditions of measurement (e.g., solid state, solution). researchgate.net

For instance, the dihedral angles between the planes of the two aromatic rings will differ for each conformer, leading to subtle shifts in the frequencies and intensities of the C-O-C stretching modes and the various ring vibrations. The C-H out-of-plane bending modes are also particularly sensitive to conformational changes. Therefore, a detailed analysis of the fingerprint region can provide valuable information about the preferred three-dimensional structure of the molecule in different phases.

Electronic Spectroscopy: UV-Visible Spectroscopy

Analysis of Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, the most important transitions are typically π→π* and n→π*. msu.edu

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π-conjugated system of the benzaldehyde moiety, with modifications from the phenoxy and bromo substituents. Benzaldehyde itself typically shows a strong absorption band (π→π* transition) around 245-250 nm and a weaker, longer-wavelength band (n→π* transition of the carbonyl group) around 280-290 nm. researchgate.net

The presence of the phenoxy group (an auxochrome) at the ortho position is expected to cause a bathochromic (red) shift in the π→π* transition due to the extension of the conjugated system through the ether oxygen's lone pair electrons. The bromine atom, also an auxochrome, is attached to the second phenyl ring and its effect on the main benzaldehyde chromophore would be less direct but could contribute to minor shifts and changes in absorption intensity.

The spectrum is likely to show at least two main absorption bands:

A high-intensity band below 250 nm, corresponding to a π→π* transition primarily localized on the benzene rings.

A complex, broad band between 260 and 300 nm, resulting from the overlap of the π→π* transition of the conjugated benzaldehyde system and the weaker n→π* transition of the carbonyl group. The extension of conjugation by the phenoxy group would shift the main π→π* band to longer wavelengths. uni-muenchen.de

Solvent polarity can influence the position of these bands. The n→π* transition typically undergoes a hypsochromic (blue) shift in polar solvents, while the π→π* transition may show a slight bathochromic shift.

Table 3: Predicted UV-Visible Absorption Maxima for this compound in a Nonpolar Solvent

Electronic Transition Chromophore Predicted λₘₐₓ (nm) Expected Molar Absorptivity (ε)
π→π* Benzene Rings ~220 - 240 High
π→π* Conjugated Benzaldehyde System ~260 - 280 High

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been published, analysis of related phenoxybenzaldehyde derivatives allows for a reliable prediction of its key structural features. researchgate.netiucr.orgresearchgate.net

The solid-state structure will be defined by specific bond lengths, bond angles, and torsion angles. The C-O-C bond angle of the diaryl ether linkage is expected to be around 118-120°. researchgate.net A significant feature will be the dihedral angle between the planes of the two aromatic rings, which is influenced by steric hindrance and crystal packing forces. In similar structures, this angle can vary significantly, often falling in the range of 60-80°. researchgate.netresearchgate.net

The aldehyde group is expected to be coplanar with the benzene ring to which it is attached to maximize conjugation. The crystal packing will likely be governed by a combination of weak intermolecular interactions. These may include C-H···O hydrogen bonds, where the aldehydic oxygen acts as an acceptor, and potentially halogen bonding involving the bromine atom. researchgate.net Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are also likely to play a role in stabilizing the crystal lattice. acs.org

Table 4: Predicted Key Structural Parameters for this compound from X-ray Crystallography

Structural Parameter Predicted Value Comments
C-O-C bond angle 118 - 120° Typical for diaryl ethers. researchgate.net
Dihedral angle (Ring 1 vs. Ring 2) 60 - 80° Highly dependent on crystal packing. researchgate.netresearchgate.net
C=O bond length ~1.21 Å Typical for an aromatic aldehyde.
C-Br bond length ~1.90 Å Standard for a C(sp²)-Br bond.

Bond Lengths, Bond Angles, and Torsional Angles

Detailed, experimentally determined data from single-crystal X-ray diffraction analysis for this compound is not available in the public domain. Such an analysis would provide precise measurements of the covalent bond lengths between the atoms (e.g., C-C, C-O, C-Br, C=O, C-H), the angles formed between these bonds, and the torsional (dihedral) angles that describe the conformation of the molecule, particularly the spatial relationship between the two aromatic rings connected by the ether linkage.

Without experimental data, a theoretical analysis using computational methods like Density Functional Theory (DFT) could predict these parameters. For instance, DFT calculations on related benzodiazepine (B76468) derivatives have been used to determine optimized bond lengths and angles. researchgate.net In a typical benzaldehyde molecule, the C-C bond lengths within the benzene ring are approximately 1.397 Å, the exocyclic C-C bond connecting the aldehyde group is about 1.479 Å, and the C=O bond is around 1.212 Å. acs.org The structure of this compound would be further influenced by the bulky bromophenoxy substituent.

Intermolecular Interactions and Crystal Packing Motifs

Information regarding the specific intermolecular interactions and crystal packing of this compound is not available due to the absence of its published crystal structure.

The crystal packing of a molecule is governed by a variety of non-covalent interactions that direct the self-assembly of molecules into a stable, three-dimensional lattice. For a molecule like this compound, one could anticipate several types of interactions based on its functional groups:

π-π Stacking: The presence of two aromatic rings (the benzaldehyde and the bromophenyl rings) would likely lead to π-π stacking interactions, where the rings arrange themselves in a parallel or offset fashion. This is a common feature in the crystal structures of aromatic compounds. researchgate.netiucr.org

C-H···O Hydrogen Bonds: The aldehyde oxygen is a potential hydrogen bond acceptor, and it could form weak C-H···O hydrogen bonds with hydrogen atoms from the aromatic rings of neighboring molecules. Such interactions are frequently observed in the crystal structures of benzaldehyde derivatives. nih.govkapadokya.edu.tr

Halogen Bonding: The bromine atom on the phenoxy group could act as a halogen bond donor, interacting with a nucleophilic atom (like the aldehyde oxygen) on an adjacent molecule.

Analysis of related compounds shows that intermolecular interactions like C-H···π and π-π stacking are crucial in stabilizing the crystal lattice. researchgate.net For example, in the crystal structure of (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, С-H...π interactions and weak Br..H contacts contribute to a layered structure. kapadokya.edu.tr Similarly, the packing of 4-(4-bromophenoxy)benzaldehyde (B1278569) is stabilized by C–H···O hydrogen bonds and π···π interactions. researchgate.net However, without the specific crystallographic data for this compound, any discussion of its crystal packing remains speculative.

Computational and Theoretical Studies on 2 3 Bromophenoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic distribution of 2-(3-Bromophenoxy)benzaldehyde at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecules. The B3LYP functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) is frequently employed to optimize the molecular geometry, calculating key parameters such as bond lengths and bond angles. researchgate.netresearchgate.netbohrium.com For derivatives of 1,5-benzodiazepine synthesized from 3-bromobenzaldehyde, DFT calculations have been used to determine the optimized geometry, showing, for instance, that the C-Br bond length is significantly longer than C-H or N-H bonds due to the larger atomic size of bromine. researchgate.net These calculations reveal a non-planar structure for the molecule. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for a Related Benzodiazepine (B76468) Derivative by DFT/B3LYP/6-311++G(d,p)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C32-Br41 1.9178 C2-N1-C9 129.5
N10-H11 1.0813 C1-N10-H11 114.7
C1-N1 1.371 C1-C2-N1 121.7
C2-C3 1.396 C2-C3-C4 119.5

Data sourced from studies on 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine. researchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) with basis sets like 6-31G*, offer a higher level of theoretical accuracy for electronic structure calculations. acs.org Studies on benzaldehyde (B42025) and its derivatives have utilized these methods to determine molecular geometries with high precision. acs.orgresearchgate.net These calculations are free from empirical parameters, deriving their results directly from first principles of quantum mechanics. For salicylaldehyde, a related compound, ab initio calculations have been used in conjunction with gas-phase electron diffraction to refine its molecular geometry and understand the effects of intramolecular hydrogen bonding. acs.org

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ether linkage (C-O-C) and the bond connecting the aldehyde group to the phenyl ring in this compound allows for multiple conformations. Conformational analysis, often performed using DFT methods, is crucial for identifying the most stable three-dimensional arrangement (conformer) of the molecule. researchgate.netresearchgate.net By mapping the potential energy surface as a function of the key torsional angles, researchers can locate the global energy minimum, which corresponds to the most populated conformation in the ground state. For similar molecules, it has been shown that different orientations of the substituent groups can lead to conformers with small energy differences. researchgate.net For instance, in 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the bromobenzene (B47551) ring and the tetrahydroquinoline system are not coplanar, adopting a specific dihedral angle that defines the molecule's shape. iucr.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Quantum chemical calculations are invaluable for predicting spectroscopic data, which can then be compared with experimental measurements to validate the computed structure.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies for a given functional group are often scaled by a specific factor to achieve better agreement with experimental Fourier-transform infrared (FT-IR) spectra. sci-hub.se For example, in a study of a benzodiazepine derivative of 3-bromobenzaldehyde, the calculated vibrational frequencies showed good agreement with the experimental FT-IR data, confirming the presence of functional groups like N-H, Ar-H, C=N, and Ar-Br. researchgate.net

NMR Spectroscopy: The Gage-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). sci-hub.sedergipark.org.tr These predicted values are often compared to experimental spectra to confirm the molecular structure. dergipark.org.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectra, providing insights into the electronic properties of the molecule. sci-hub.se

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Related Hydrazone Molecule

1H-NMR Chemical Shift (ppm) Experimental Calculated (DFT/GIAO) 13C-NMR Chemical Shift (ppm) Experimental Calculated (DFT/GIAO)
N-H 8.28 - C=N (imine) 147.08 130.14
Aromatic-H 6.76 - 8.24 - Aromatic-C 113.69 - 160.30 96.47 - 144.30

Data illustrates the typical comparison performed in computational studies. dergipark.org.tr

Investigation of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a key tool for mapping out the pathways of chemical reactions. For an aldehyde like this compound, which lacks an α-hydrogen and is thus non-enolizable, the Cannizzaro reaction is a relevant transformation. byjus.comquora.com This base-induced disproportionation reaction would yield the corresponding primary alcohol and a carboxylate salt. byjus.com

DFT calculations can model the entire reaction coordinate, identifying the structures and energies of reactants, intermediates, transition states, and products. rsc.orgrsc.org This allows for the determination of activation energy barriers, which govern the reaction rate. rsc.org For example, in the study of the BCl₃-induced chloroboration of substituted benzaldehydes, DFT calculations were used to map the free energy profile, showing that electron-withdrawing groups like p-Br can demand a higher energy barrier for the reaction compared to the parent benzaldehyde. rsc.org

Frontier Molecular Orbital (FMO) Analysis and Global Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO and LUMO: The HOMO acts as an electron donor, so its energy and location are indicative of the molecule's nucleophilicity. youtube.com The LUMO acts as an electron acceptor, and its properties relate to the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

Global Chemical Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. materialsciencejournal.org These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. materialsciencejournal.org

DFT calculations on related bromo-phenyl compounds have been used to compute these parameters, providing a quantitative measure of their reactivity. researchgate.netnih.gov

Table 3: Calculated Global Chemical Reactivity Descriptors for a Related Benzodiazepine Derivative

Parameter Symbol Value (eV)
HOMO Energy E_HOMO -6.21
LUMO Energy E_LUMO -1.58
Energy Gap ΔE 4.63
Chemical Potential μ -3.89
Chemical Hardness η 2.31
Electrophilicity Index ω 3.28

Data sourced from studies on 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules. One of the most valuable tools in this domain is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the electron density surface of a molecule, offering a visual representation of the charge distribution and serving as a guide to its reactive behavior. nih.govchemrxiv.org

The MEP map utilizes a color gradient to denote different regions of electrostatic potential. Typically, red indicates regions of most negative potential, which are rich in electrons and are favorable sites for electrophilic attack. Conversely, blue signifies areas of most positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow represent regions of intermediate or near-zero potential. nih.govnih.gov This analysis is crucial for predicting how a molecule will interact with other reagents, substrates, or biological receptors. researchgate.netrroij.com

For this compound, while specific research data is not prevalent, the MEP map can be predicted based on its functional groups and the principles observed in analogous structures like other substituted benzaldehydes and brominated aromatic compounds. researchgate.net The primary features of its MEP map would be:

Negative Potential Region (Red/Yellow): The most significant region of negative electrostatic potential is anticipated around the oxygen atom of the aldehyde (carbonyl) group. This high electron density makes it the primary site for electrophilic attack and a hydrogen bond acceptor. The ether oxygen atom would also exhibit a negative potential, though likely less intense than the carbonyl oxygen.

Positive Potential Region (Blue): Regions of positive potential are expected to be localized on the hydrogen atom of the aldehyde group and, to a lesser extent, the hydrogen atoms attached to the aromatic rings. These sites are electrophilic and represent potential locations for nucleophilic interaction. The area around the bromine atom may also exhibit a region of positive potential on its axial crown, known as a σ-hole, making it a potential halogen bond donor.

These predicted reactive sites are instrumental in understanding the molecule's chemical behavior, such as its participation in condensation reactions, oxidation, or interactions with biological macromolecules. bohrium.comgoogle.com

Table 1: Interpretation of Molecular Electrostatic Potential (MEP) Map for Predicting Reactivity
Color on MEP MapPotential RangeInterpretationPredicted Location on this compoundType of Interaction Favored
RedMost NegativeElectron-rich, high electron densityAround the carbonyl oxygen atom of the aldehyde groupElectrophilic Attack
YellowSlightly NegativeModerately electron-richAround the ether oxygen atomElectrophilic Attack
GreenNeutralVan der Waals surface, near-zero potentialCarbon skeletons of the phenyl ringsNon-polar Interactions
BlueMost PositiveElectron-deficient, electron-poor regionAround the aldehyde hydrogen and aromatic hydrogen atomsNucleophilic Attack

Non-Covalent Interactions and Intermolecular Forces in this compound Systems

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating how molecules self-assemble in the solid state and interact in biological systems. mdpi.com For this compound, a combination of several intermolecular forces is expected to govern its crystal packing and physical properties. These interactions, though weaker than covalent bonds, collectively provide significant stabilization energy. researchgate.netchemrxiv.org Studies on structurally similar phenoxybenzaldehydes, brominated aromatics, and benzaldehyde derivatives reveal the types of interactions that are likely to be significant. researchgate.netnih.govchemicalbook.com

The key non-covalent interactions anticipated in this compound systems include:

π-π Stacking: The molecule contains two aromatic phenyl rings. These π-systems can interact with each other through π-π stacking forces. mdpi.com This can occur in either a face-to-face or an edge-to-face (T-shaped) arrangement, and it is a common feature in the crystal structures of aromatic compounds, contributing to dense packing. researchgate.net

C-H···O Hydrogen Bonds: While lacking a classic hydrogen bond donor like -OH or -NH, the molecule can form weak C-H···O hydrogen bonds. The slightly acidic aromatic C-H bonds and the aldehyde C-H bond can act as donors, while the highly electronegative oxygen atoms of the carbonyl and ether groups serve as acceptors. researchgate.net These interactions often form extensive networks that guide the supramolecular assembly.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding. This is an interaction where the electrophilic region (σ-hole) on the halogen atom interacts with a nucleophilic site, such as the oxygen atom of a nearby molecule. This type of interaction is increasingly recognized as a significant directional force in crystal engineering.

The interplay of these various forces dictates the final three-dimensional architecture of the molecule in the solid state, influencing properties such as melting point and solubility.

Table 2: Potential Non-Covalent Interactions in this compound Systems
Interaction TypeDescriptionAtoms/Groups InvolvedExpected Influence on Crystal Structure
Dipole-Dipole InteractionsElectrostatic attraction between permanent molecular dipoles.Polar aldehyde (-CHO) and ether (-O-) groups.Promotes an ordered, anti-parallel alignment of molecules.
π-π StackingAttraction between the electron clouds of aromatic rings.The two phenyl rings.Leads to layered or herringbone packing motifs. researchgate.net
C-H···O Hydrogen BondsWeak electrostatic attraction between a C-H bond and an oxygen atom.Aromatic/Aldehyde C-H as donor; Carbonyl/Ether oxygen as acceptor. researchgate.netForms extended chains or networks, stabilizing the 3D structure.
Halogen BondingDirectional interaction involving an electrophilic region on a halogen atom.Bromine atom as donor; Oxygen or π-system as acceptor.Provides directional control in crystal packing.
Van der Waals ForcesNon-specific dispersion forces.Entire molecular surface.Contributes to overall cohesion and space-filling. chemrxiv.org

Applications of 2 3 Bromophenoxy Benzaldehyde in Advanced Organic Synthesis and Materials Science

2-(3-Bromophenoxy)benzaldehyde as a Versatile Synthon for Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. This compound serves as a versatile synthon, offering two distinct points of reactivity for the strategic assembly of intricate molecular frameworks. The aldehyde group is a classic electrophilic center, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These include:

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.

Aldol (B89426) and Knoevenagel condensations: To create α,β-unsaturated systems. scirp.org

Reductive amination: To generate substituted amines.

Grignard and organolithium additions: To produce secondary alcohols.

Simultaneously, the bromine atom on the phenoxy ring provides a site for powerful cross-coupling reactions, such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings. This allows for the introduction of diverse aryl, alkyl, alkynyl, and amino groups. The ability to perform these transformations sequentially allows for the construction of complex, multi-component structures. For instance, related bromobenzaldehyde derivatives are used to synthesize complex heterocyclic systems like benzodiazepines and propionic acid derivatives through multi-step reaction sequences. researchgate.netgoogle.com While direct literature on the use of this compound in the total synthesis of a complex natural product is not prominent, its structural motifs are present in precursors for molecules with potential biological relevance, such as pyrazole (B372694) derivatives investigated as imaging agents. researchgate.net

Precursor in the Synthesis of Specialty Chemicals and Agrochemical Intermediates (non-biological)

The dual functionality of this compound makes it an attractive starting material for the synthesis of specialty chemicals and agrochemical intermediates. The diaryl ether linkage is a common structural feature in many agrochemicals, and the ability to further functionalize the molecule via both the aldehyde and the bromine atom is a significant advantage.

Related phenoxybenzaldehyde and bromophenyl compounds are known intermediates in the development of agrochemicals and other specialty chemicals. cymitquimica.com The synthesis of various cinnamic acids and their derivatives, which can have applications in different chemical industries, often starts from substituted benzaldehydes. scirp.org The reactivity of the aldehyde group allows for the creation of Schiff bases, oximes, and hydrazones, which are important intermediates. The bromine atom can be used to introduce other functional groups late in a synthetic sequence, a strategy often employed in the development of novel compounds for high-throughput screening in agrochemical research. For example, the chlorine analogue, 3-(4-chlorophenoxy)benzaldehyde, is noted for its use as an intermediate, where the halogen provides a site for tuning the molecule's properties. cymitquimica.com

Role in the Development of Functional Organic Materials

The rigid, aromatic structure of this compound, combined with its reactive handles, makes it a promising building block for a variety of functional organic materials.

Monomer for Polymer Synthesis (e.g., Polyethers, Polyurethanes)

While direct polymerization of this compound is not typical, it can be readily converted into a monomer for step-growth polymerization.

Polyurethanes: The aldehyde group can be reduced to a primary alcohol, and the bromo group can be converted to a second hydroxyl group via methodologies like the Buchwald-Hartwig hydroxylation or a copper-catalyzed reaction. This would transform the original molecule into a diol monomer. This diol, containing the bulky bromophenoxy side group, could then be reacted with various diisocyanates to form novel polyurethanes. researchgate.netgoogle.commdpi.com The incorporation of the diaryl ether and bromine atom into the polymer backbone would be expected to influence properties such as thermal stability, refractive index, and flame retardancy.

Polyethers: The conversion of this compound into a diol, as described above, would also enable its use in the synthesis of polyethers through polycondensation reactions. researchgate.netnih.gov Alternatively, conversion to a diphenolic monomer would allow for its use in nucleophilic aromatic substitution polymerizations to create poly(aryl ether)s. The properties of the resulting polymers could be tailored by the choice of co-monomers.

Table 1: Potential Polymer Precursors from this compound

Precursor TypeRequired TransformationPolymer TypePotential Properties Influenced by Moiety
DiolReduction of aldehyde; Conversion of bromide to hydroxylPolyurethane, PolyetherThermal stability, flame retardancy, optical properties
DiphenolOxidation of aldehyde to acid then Dakin reaction; Conversion of bromide to hydroxylPoly(aryl ether)High-performance thermal properties, chemical resistance

This table is based on theoretical transformations of the title compound.

Building Block for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Solar Cells)

Aromatic aldehydes and bromo-aromatic compounds are key building blocks in the synthesis of materials for optoelectronics. researchgate.netontosight.ai The this compound scaffold is suitable for constructing molecules for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). koreascience.krchemscene.commdpi.comarxiv.orgfluxim.com

The general strategy involves using the aldehyde for condensation reactions (like Knoevenagel or aldol condensations) with active methylene (B1212753) compounds to create push-pull chromophores, which are essential for many optoelectronic applications. mdpi.comresearchgate.net The bromine atom serves as a crucial attachment point for introducing other aromatic systems via cross-coupling reactions to build up larger, conjugated structures or to attach the molecule to other components in a device. For example, related brominated triazine derivatives serve as intermediates for thermally activated delayed fluorescence (TADF) materials used in high-efficiency OLEDs. chemicalbook.comacs.org The presence of the ether linkage can improve solubility and influence the morphology of thin films, which is critical for device performance.

Scaffold for Sensors (non-biological detection, e.g., chemical pollutants)

The development of chemical sensors for detecting pollutants often relies on molecular scaffolds that can be easily functionalized. illinois.edu this compound possesses features that make it a promising candidate for such applications. The aldehyde group can act as the reactive site for binding to an analyte or can be incorporated into a fluorophore or chromophore whose optical properties change upon detection. The bromo-phenoxy portion of the molecule can be modified to tune the sensor's selectivity and sensitivity. For instance, the bromine can be replaced with other groups using cross-coupling chemistry to anchor the sensor to a surface or to introduce additional binding sites. The general principle of using heterocyclic scaffolds containing halogens for developing fluorescent sensors has been demonstrated for detecting metal ions. researchgate.net

Design and Synthesis of Ligands for Catalysis Incorporating the this compound Moiety

The development of new ligands is crucial for advancing the field of homogeneous catalysis. This compound can serve as a scaffold for novel ligands. The aldehyde can be converted into various coordinating groups. For example, reaction with a chiral diamine can form a Schiff base, which can coordinate to a metal center. The bromine atom is a key feature, allowing for the introduction of phosphine (B1218219) groups (e.g., -PPh₂) via lithium-halogen exchange followed by reaction with Ph₂PCl, or through palladium-catalyzed P-C coupling.

This approach allows for the synthesis of bidentate P,N or P,O ligands. The steric and electronic properties of these ligands could be fine-tuned by modifying the substituents on the phosphine or the group derived from the aldehyde. Such ligands could find applications in various asymmetric catalytic reactions. The synthesis of thiazoline-oxazoline ligands from 2-(o-bromophenyl)thiazoline for use in asymmetric catalysis demonstrates the utility of the bromo-aryl moiety in ligand design. sci-hub.se Similarly, iron-catalyzed reactions have been developed using ligands derived from related precursors. nih.gov

Utilization in the Synthesis of Dyes, Pigments, and Imaging Materials (non-biological)

A related compound, 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde, has been noted as a precursor for synthesizing dyes with specific color properties. This suggests that complex benzaldehyde (B42025) derivatives have a role in this field. Furthermore, a patent for substituted benzaldehyde derivatives mentions their application in imaging, although this is in a biological context for increasing tissue oxygenation and does not specify the use of this compound. google.com

Despite the theoretical potential for this compound to serve as an intermediate in the production of novel colorants or imaging agents, there is a lack of published studies or patents that demonstrate its practical application in these areas.

Table 1: Potential Reactions of this compound for Dye Synthesis

Reaction TypePotential ReactantPotential Product Class
Knoevenagel CondensationActive methylene compounds (e.g., malononitrile)Merocyanine dyes
Wittig ReactionPhosphonium (B103445) ylidesStilbene (B7821643) derivatives (can be fluorescent)
Schiff Base FormationAromatic aminesAzomethine dyes

Note: This table is based on the general reactivity of benzaldehydes and does not represent documented applications of this compound.

Additives for Industrial Formulations (e.g., lubricants, fuels)

The use of organic compounds as additives in industrial formulations such as lubricants and fuels is a well-established practice to enhance performance and stability. google.com Benzaldehyde derivatives, in general, are recognized as precursors in the production of various chemical additives. sigmaaldrich.com

Research into additives for lubricating oils has explored a variety of polyfunctionalized phenols and other heterocyclic compounds. google.com For instance, trans-2-Benzyloxy-3(4-chloro(bromophenyl)oxiranes, synthesized from bromo-substituted benzaldehydes, have been investigated as antimicrobial additives for oils and fuels. researchgate.net This highlights the potential of halogenated benzaldehyde derivatives in this sector.

However, there is no specific mention in the surveyed literature or patents of this compound being used as an additive in lubricants or fuels. While its structural features might suggest potential antioxidant or anti-wear properties, empirical data from dedicated studies are not available to substantiate such claims.

Table 2: Investigated Applications of Related Bromo-Substituted Benzaldehydes in Industrial Additives

Compound/DerivativeApplicationResearch FindingCitation
trans-2-Benzyloxy-3(4-chloro(bromophenyl)oxiranesAntimicrobial additive for oils and fuelsEffective in inhibiting the growth of certain bacteria and fungi. researchgate.net

Note: This table shows applications for related compounds, as no direct applications for this compound were found.

Analytical Techniques for the Research Scale Characterization and Quantification of 2 3 Bromophenoxy Benzaldehyde

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, indispensable for separating the components of a mixture and assessing the purity of a compound. For 2-(3-Bromophenoxy)benzaldehyde, various chromatographic techniques are utilized, from rapid reaction monitoring to high-resolution separation and definitive identification.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its differential partitioning between a stationary phase and a mobile gas phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its reliability and wide linear range for organic compounds. researchgate.net

For unambiguous identification, GC is often coupled with Mass Spectrometry (GC-MS). This hyphenated technique combines the separation power of GC with the identification capability of MS. nih.gov As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic isotopic patterns due to the presence of the bromine atom (79Br and 81Br in an approximate 1:1 ratio).

GC-MS/MS, particularly using a triple quadrupole mass spectrometer, offers enhanced selectivity and sensitivity by monitoring specific fragmentation patterns (Multiple Reaction Monitoring, MRM), which is especially useful for analyzing brominated compounds in complex matrices. waters.com The conditions for analyzing benzaldehyde (B42025) derivatives often involve capillary columns like DB-1 or DB-5, with a programmed temperature ramp to ensure efficient separation from starting materials, solvents, and potential byproducts. researchgate.netrsc.org

Table 1: Representative GC and GC-MS Conditions for Analysis of Benzaldehyde Derivatives

ParameterCondition 1 (GC-FID)Condition 2 (GC-MS)
Column RXI-5Sil MS (30m x 0.32mm i.d.) researchgate.netHP-5MS (30 m × 0.25 mm × 0.25 μm) rsc.org
Carrier Gas Helium researchgate.netHelium researchgate.net
Injector Temperature 250°C researchgate.netNot Specified
Oven Program Start at 150°C, ramp to 220°C at 10°C/min researchgate.netHold at 100°C for 10 min, ramp 5°C/min to 200°C, then 10°C/min to 300°C rsc.org
Detector Flame Ionization Detector (FID) researchgate.netMass Spectrometer (MS) rsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. In this setup, the compound is separated on a nonpolar stationary phase (e.g., C18 or C8) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net

Detection is often achieved using a UV-Vis detector, as the aromatic rings and the carbonyl group in this compound absorb ultraviolet light. auroraprosci.com Quantification is performed by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentration.

To enhance sensitivity and specificity for quantification, especially at trace levels, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy. auroraprosci.comwaters.com The resulting DNPH-hydrazone derivative is brightly colored and can be detected with high sensitivity at a wavelength of approximately 360 nm. auroraprosci.comwaters.com

Coupling HPLC with mass spectrometry (HPLC-MS or LC-MS) provides definitive structural information, confirming the identity of the compound by its mass-to-charge ratio. This is particularly useful for differentiating isomers and identifying unknown impurities.

Table 2: Representative HPLC Conditions for Analysis of Benzaldehyde Derivatives

ParameterCondition 1 (Isocratic)Condition 2 (Gradient)
Column Welch Uitisil® XB-C18 (4.6×250mm, 5μm) auroraprosci.comPhenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm) researchgate.net
Mobile Phase Acetonitrile:Water (65:35) auroraprosci.comA: Water + 0.05% TFA, B: Acetonitrile + 0.05% TFA researchgate.net
Flow Rate 1.0 mL/min auroraprosci.com0.25 mL/min researchgate.net
Detection UV at 360 nm (after DNPH derivatization) auroraprosci.comUV at 210 nm researchgate.net
Temperature 30°C auroraprosci.com30°C researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in organic synthesis to monitor the progress of a reaction. libretexts.orgrochester.edu To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) at various time intervals.

The procedure involves spotting the starting materials, the reaction mixture, and a "co-spot" (a mixture of starting material and the reaction mixture) on the baseline of the plate. rochester.edu The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), such as a mixture of hexane (B92381) and ethyl acetate. rsc.orgresearchgate.net The components separate based on their polarity; less polar compounds travel further up the plate.

After development, the plate is visualized, typically under UV light, where the aromatic nature of the compound allows it to be seen as a dark spot. libretexts.org The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. libretexts.orgyoutube.com TLC can also be used to assess the purity of the final product; a pure compound should ideally appear as a single spot. libretexts.org

Quantitative Spectrophotometric Analysis of this compound

UV-Visible (UV-Vis) spectrophotometry is a quantitative analytical technique based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. libretexts.org The aromatic rings and the carbonyl group in this compound contain π-electrons that can be excited by UV radiation, leading to characteristic absorption bands. For instance, benzaldehyde exhibits a strong π → π* transition at approximately 248 nm. researchgate.net

For quantitative analysis, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.net

While direct UV-Vis spectrophotometry can be used, it is often more practical and selective to use it as a detection method following chromatographic separation (i.e., HPLC-UV), as this eliminates interference from other absorbing species in the sample matrix. researchgate.net Alternatively, derivatization reactions can be employed. As mentioned previously, reaction with reagents like O-(carboxymethyl) hydroxylamine (B1172632) or 2,4-dinitrophenylhydrazine (DNPH) forms a new, intensely colored compound whose absorbance can be measured in the visible region, enhancing sensitivity and shifting the analysis away from potential UV interferences. nih.gov

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer sensitive and selective detection of electroactive species. The aldehyde functional group in this compound is electrochemically active and can be either oxidized or reduced at an electrode surface under an applied potential. This property can be exploited for its detection and quantification.

While less common than chromatographic or spectroscopic methods for this specific compound, techniques like cyclic voltammetry could be used to characterize its redox behavior. An electrochemical sensor system could potentially be developed for the direct detection of the aldehyde. nih.gov Research has demonstrated the electrochemical reduction of benzaldehyde, providing a basis for similar analyses. acs.org The development of specialized sensors, potentially using chemically modified electrodes, could offer a rapid and low-cost analytical tool for specific applications, such as monitoring the compound in a reaction stream. These sensors can achieve low detection limits and offer high selectivity. nih.govacs.org

Microanalytical Techniques for Elemental Composition

Microanalytical techniques, primarily combustion analysis, are fundamental for determining the elemental composition of a pure organic compound. azom.comeltra.com This method, often referred to as CHN or CHNSO analysis, is a destructive technique used to confirm the empirical formula of a newly synthesized compound like this compound. azom.com

A small, precisely weighed amount of the sample is combusted at high temperatures in a stream of oxygen. This process converts the carbon in the sample to carbon dioxide (CO2), the hydrogen to water (H2O), and any nitrogen to nitrogen gas (N2). These combustion products are then separated and quantified by methods such as gas chromatography with a thermal conductivity detector. The bromine content can be determined by other methods, such as titration after combustion.

The experimentally determined weight percentages of each element are then compared to the theoretical values calculated from the compound's molecular formula (C13H9BrO2). A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. researchgate.net

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassCountMass Percentage (%)
CarbonC12.0111356.35%
HydrogenH1.00893.27%
BromineBr79.904128.84%
OxygenO15.999211.55%

Synthesis and Investigation of Derivatives and Analogues of 2 3 Bromophenoxy Benzaldehyde

Synthesis of Positional Isomers of Bromophenoxybenzaldehydes and their Reactivity

The synthesis of bromophenoxybenzaldehydes, including the target compound and its positional isomers, is most commonly achieved through Ullmann-type condensation reactions. organic-chemistry.org This method involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgchemeurope.com

Synthesis via Ullmann Condensation: The general approach involves reacting a bromobenzaldehyde with a bromophenol or a hydroxybenzaldehyde with a dibromobenzene in the presence of a copper catalyst and a base at elevated temperatures. nih.gov The choice of reactants determines the final position of the bromine atom and the phenoxy linkage. For instance, synthesizing 2-(3-Bromophenoxy)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde or 2-bromobenzaldehyde with 3-bromophenol. Traditional Ullmann conditions often required harsh reaction conditions, such as high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper. wikipedia.org Modern protocols, however, have introduced soluble copper catalysts supported by ligands like diamines, which allow the reaction to proceed under milder conditions. wikipedia.orgmdpi.com

Table 1: Synthesis Conditions for Bromophenoxybenzaldehyde Isomers via Ullmann-type Reactions

Isomer Reactant 1 Reactant 2 Catalyst System Solvent Temperature (°C)
This compound 2-Chlorobenzaldehyde 3-Bromophenol CuI / Ligand DMF 120-150
3-(4-Bromophenoxy)benzaldehyde 3-Bromobenzaldehyde 4-Bromophenol Copper Powder Pyridine 150-200
4-(3-Bromophenoxy)benzaldehyde 4-Fluorobenzaldehyde 3-Bromophenol K₂CO₃ / CuI DMSO 140

Reactivity: The reactivity of bromophenoxybenzaldehydes is dictated by its three key functional components: the aldehyde, the aryl bromide, and the diaryl ether.

Aldehyde Group: The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions. A notable example is the Wittig reaction , which converts the aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orgwikipedia.org This allows for the extension of the carbon chain and the introduction of a double bond. thermofisher.commasterorganicchemistry.comumass.edu The stereochemistry of the resulting alkene is dependent on the stability of the ylide used. organic-chemistry.org

Aryl Bromide Group: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, where the aryl bromide is reacted with an organoboron species (like a boronic acid or its ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize substituted biphenyls and other complex aromatic systems. wikipedia.org The reactivity order for the halide in Suzuki couplings is generally I > OTf > Br >> Cl. wikipedia.orgorganic-chemistry.org

Derivatives with Modified Aldehyde Functionality (e.g., Oximes, Hydrazones, Acetals)

The aldehyde group of this compound is readily converted into various derivatives, which can serve as intermediates in multi-step syntheses or as target molecules themselves.

Oximes: Aldehydes react with hydroxylamine (B1172632) (usually from hydroxylamine hydrochloride) in the presence of a base to form oximes. ijprajournal.comwikipedia.org This condensation reaction is a standard method for protecting or characterizing carbonyl compounds. nih.gov The synthesis can be performed under various conditions, including traditional refluxing in an alcohol with a base like pyridine, or under greener, solvent-free grinding conditions. ijprajournal.comnih.gov Microwave-assisted synthesis has also been shown to be effective, shortening reaction times and improving yields. google.com

Hydrazones: The reaction of the aldehyde with hydrazine or its derivatives (e.g., phenylhydrazine) yields hydrazones. organic-chemistry.orgworldwidejournals.com This reaction is a condensation process, typically carried out by refluxing the reactants in an alcoholic solvent. worldwidejournals.comnih.gov Hydrazones are important intermediates in organic synthesis, notably in the Fischer indole synthesis and as precursors for various heterocyclic compounds. organic-chemistry.org

Acetals: Acetals are formed by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. researchgate.net This reaction is reversible, and the removal of water is necessary to drive the reaction to completion. researchgate.net The acetal group serves as a common protecting group for aldehydes due to its stability under neutral or basic conditions, while being easily removed by acid hydrolysis. google.com For example, 3-bromobenzaldehyde can be converted to its acetal by reacting it with an alcohol in the presence of a copper catalyst or with ethylene glycol under vacuum dehydration conditions. google.comgoogle.com

Table 2: Synthesis of Aldehyde Derivatives of this compound

Derivative Reagent(s) Typical Conditions Key Feature
Oxime Hydroxylamine Hydrochloride, Base Ethanol, reflux or room temp. C=N-OH group formation
Hydrazone Hydrazine or Substituted Hydrazine Ethanol, reflux C=N-NR₂ group formation
Acetal Alcohol/Diol, Acid Catalyst Toluene, Dean-Stark trap Protection of aldehyde group

Analogues with Varied Substitutions on the Phenoxy or Benzaldehyde (B42025) Rings

Analogues of this compound can be synthesized to systematically probe the effects of substituents on the molecule's properties. The synthesis generally relies on the same Ullmann condensation or Williamson ether synthesis routes, but with appropriately substituted starting materials.

Substitutions on the Phenoxy Ring: By replacing 3-bromophenol with other substituted phenols in the Ullmann coupling, a wide array of analogues can be generated. For example, using 3-chlorophenol, 3-fluorophenol, or 3-methylphenol would yield the corresponding 2-(3-chlorophenoxy)benzaldehyde, 2-(3-fluorophenoxy)benzaldehyde, or 2-(3-methylphenoxy)benzaldehyde, respectively. The electronic nature (electron-donating or electron-withdrawing) of these substituents can significantly alter the properties of the molecule.

The synthesis of these analogues follows established etherification mechanisms. For example, 4-phenacyloxy benzaldehyde derivatives are synthesized via a Williamson etherification mechanism between a hydroxybenzaldehyde and a phenacyl bromide, using a base like triethylamine as a catalyst. orientjchem.org

Exploration of Structure-Property Relationships for Non-Biological Activities

The systematic variation of substituents in the analogues of this compound allows for the investigation of structure-property relationships in non-biological contexts, such as catalysis and materials science.

Catalytic Efficiency: Diaryl ether structures are often used as backbones for ligands in transition metal catalysis. By introducing different substituents onto the aromatic rings of this compound and then converting the aldehyde to a coordinating group (e.g., an imine or phosphine), new ligands can be created. The electronic and steric properties imparted by these substituents can tune the performance of the metal catalyst. For example, electron-donating groups on the rings can increase the electron density on the metal center, potentially enhancing its catalytic activity in oxidative addition steps, a key part of many catalytic cycles like the Suzuki-Miyaura reaction. nih.gov

Material Performance: The rigid, non-planar structure of diaryl ethers can be exploited in the design of advanced materials. Analogues of this compound can serve as monomers or building blocks for polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The nature and position of substituents would directly influence key material properties such as:

Thermal Stability: Bulky substituents can increase the glass transition temperature of polymers.

Solubility: Modification with alkyl chains can improve solubility in organic solvents, aiding in material processing.

Optical Properties: The introduction of chromophores or auxochromes can alter the absorption and emission spectra, which is critical for applications in dyes and OLEDs.

Synthesis of Heterocyclic Compounds Derived from this compound

The aldehyde functionality of this compound is a powerful tool for constructing a variety of heterocyclic rings through condensation and cyclization reactions.

Condensation with Dinucleophiles: The aldehyde can react with compounds containing two nucleophilic sites to form heterocyclic systems. For example, reaction with urea or thiourea can lead to pyrimidine-based heterocycles. tsijournals.com Similarly, reaction with hydroxylamine can lead to isoxazole derivatives after a cyclization step. tsijournals.com

Multicomponent Reactions: this compound can be used as the aldehyde component in multicomponent reactions (MCRs) to build complex heterocyclic scaffolds in a single step. A notable example is the synthesis of indenopyridopyrimidines. In a reaction involving an amine, indane-1,3-dione, and an aldehyde, a fused heterocyclic system is formed. acs.org Specifically, a derivative named 5-(3-Bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione has been synthesized using a multicomponent strategy, highlighting the utility of bromobenzaldehydes in generating complex, fused heterocyclic structures. acs.org These reactions are often catalyzed by acids or, in modern approaches, by supramolecular catalysts like cyclodextrins to improve yields and selectivity. acs.org

Table 3: Examples of Heterocyclic Synthesis from Aldehydes

Heterocycle Class Reagents with Aldehyde Reaction Type
Isoxazoles Hydroxylamine Condensation followed by cyclization
Thiazines Chalcone (from aldehyde), Thiourea Michael addition and cyclization
Indenopyridopyrimidines 6-Aminouracil, Indane-1,3-dione Multicomponent Reaction

Future Research Perspectives for 2 3 Bromophenoxy Benzaldehyde

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 2-(3-bromophenoxy)benzaldehyde, a diaryl ether, traditionally relies on established methods such as the Ullmann condensation and Buchwald-Hartwig amination. wikipedia.orgwikipedia.orgorganic-chemistry.org However, future research will likely pivot towards more sustainable and efficient synthetic routes.

The classic Ullmann condensation , which involves the copper-promoted reaction of an aryl halide with a phenol, often requires harsh reaction conditions, including high temperatures (frequently over 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org Innovations in this area could involve the development of novel copper catalyst systems, potentially utilizing nano-catalysts, that can operate under milder conditions and with greater functional group tolerance. nih.govrsc.org The use of microwave irradiation has already shown promise in accelerating such reactions. organic-chemistry.org

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, offers an alternative with generally milder conditions. wikipedia.orgorganic-chemistry.org Future work could focus on developing more robust and cost-effective palladium catalysts, possibly with ligands that enhance reaction efficiency and substrate scope, making the synthesis more economically viable. organic-chemistry.org

Furthermore, emerging synthetic strategies offer exciting prospects. An "oxygenative" cross-coupling reaction that repurposes Suzuki–Miyaura coupling partners to form diaryl ethers presents a complementary approach. acs.org This method involves the in situ generation of an aryl borate (B1201080) intermediate and demonstrates synergy between the oxidation and palladium-catalyzed coupling steps. acs.org Exploring the applicability of this method to the synthesis of this compound could open new avenues for its production.

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is paramount for optimizing existing protocols and designing new reactions.

For Ullmann-type reactions, the mechanism is thought to involve a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reductive elimination. organic-chemistry.org However, the precise nature of the active catalytic species and the role of ligands are still areas of active investigation. Future studies could employ advanced spectroscopic techniques and computational modeling to elucidate the intricate steps of the catalytic cycle.

Similarly, the mechanism of the Buchwald-Hartwig reaction, which proceeds through oxidative addition, amine coordination, deprotonation, and reductive elimination, can be further refined. wikipedia.org Investigating potential side reactions, such as beta-hydride elimination, and understanding how ligand architecture influences the competition between productive and unproductive pathways will be critical. wikipedia.org

Beyond its synthesis, the reactivity of the aldehyde and bromo-substituted phenyl rings in this compound presents opportunities for complex transformations. Mechanistic studies of, for example, N-heterocyclic carbene (NHC)-catalyzed oxidations of the aldehyde group to a carboxylic acid, could reveal key intermediates and transition states, enabling the design of more efficient and selective catalysts. mdpi.com

Integration of this compound into Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated processes offers significant advantages in terms of safety, efficiency, and scalability. The integration of this compound synthesis into these modern platforms is a key area for future research.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, reduced side product formation, and improved safety, particularly for exothermic reactions. The synthesis of diaryl ethers has been successfully demonstrated in continuous flow systems, for instance, using a polymer-supported imidazolium (B1220033) fluoride (B91410) reagent in supercritical carbon dioxide. rsc.orgrsc.orgdeepdyve.com Applying and optimizing such systems for the production of this compound would be a significant step towards its industrial-scale synthesis. Microfluidic systems with immobilized catalysts also offer a promising avenue for highly selective and continuous production. rsc.org

Automated synthesis platforms, which combine robotics and software to perform multi-step reactions, can accelerate the discovery and optimization of reaction conditions. These systems can be used to rapidly screen different catalysts, ligands, solvents, and bases for the synthesis of this compound, significantly reducing the time and resources required for process development. The development of automated processes is particularly relevant for creating derivatives of this compound for various applications. google.com

Discovery of Untapped Applications in Emerging Technologies (non-biological)

While the biological applications of diaryl ethers are well-documented, the potential of this compound in non-biological emerging technologies remains largely untapped. rsc.orgacs.orgroyalsocietypublishing.org Its unique combination of a reactive aldehyde group and a brominated aromatic ring makes it a versatile building block for advanced materials.

The diaryl ether scaffold is known for its presence in high-performance polymers and engineering plastics due to its thermal and chemical stability. rsc.orgjsynthchem.com Future research could explore the polymerization of this compound derivatives to create novel polymers with tailored properties, such as high refractive indices, flame retardancy (due to the bromine atom), or specific optical and electronic characteristics.

The aldehyde functionality can be used as a reactive handle for surface modification or for the construction of complex supramolecular architectures. For instance, it could be used to anchor the molecule to surfaces to create functional coatings or to participate in the formation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with potential applications in gas storage, separation, and catalysis.

Furthermore, the electronic properties of the diaryl ether system could be exploited in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the electronic properties of the resulting materials.

Development of Advanced Theoretical Models for Predicting its Chemical Behavior

Computational chemistry and theoretical modeling are indispensable tools for understanding and predicting the chemical behavior of molecules. The development of advanced theoretical models specifically for this compound will be instrumental in guiding experimental work and accelerating the discovery of new applications.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical properties of this compound and its derivatives, such as solubility, volatility, and reactivity. mdpi.comnih.gov These models are based on correlating the molecular structure with experimental data and can be used to screen virtual libraries of compounds for desired properties. researchgate.net

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure, molecular geometry, and reaction energetics of this compound. researchgate.net These calculations can be used to predict spectroscopic properties, model reaction mechanisms, and understand the nature of intermolecular interactions. For example, DFT could be used to model the interaction of the molecule with different catalysts or to predict its self-assembly behavior.

More advanced theoretical models could also be developed to predict its performance in specific applications, such as its charge transport properties in organic electronic devices or its binding affinity in host-guest systems. These predictive models will not only rationalize experimental observations but also enable the in silico design of new materials and processes based on this compound.

Scalable and Greener Production Methodologies

For this compound to be utilized in widespread applications, the development of scalable and environmentally friendly production methods is essential. Future research will need to address the challenges associated with traditional synthetic routes and focus on green chemistry principles.

This includes the use of less hazardous solvents, the development of recyclable catalysts, and the minimization of waste generation. The use of water as a solvent, where possible, is a key goal of green chemistry. nih.gov The development of solid-supported or nanoparticulate catalysts that can be easily separated from the reaction mixture and reused is another important area of research. nih.govkashanu.ac.ir For example, copper nanoparticles have been explored as reusable catalysts for the synthesis of diaryl ethers. mdpi.com

Process intensification through flow chemistry, as discussed earlier, can also contribute to greener production by reducing reactor size, improving energy efficiency, and minimizing waste. rsc.orgrsc.orgdeepdyve.com Furthermore, exploring bio-based starting materials or catalytic systems could offer more sustainable long-term solutions. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.